

A Comparative Analysis of the NMR Spectral Data of 4-tert-butylbenzaldehyde

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Compound of Interest

Compound Name: 4-tert-Butylbenzaldehyde

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This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **4-tert-butylbenzaldehyde** against structurally related benzaldehyde derivatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum of **4-tert-butylbenzaldehyde** is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the tert-butyl group. A comparison with benzaldehyde and 4-methylbenzaldehyde highlights the electronic effect of the substituent at the para position on the chemical shifts of the aromatic and aldehydic protons.



Compound	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons (ortho to CHO) δ (ppm)	Aromatic Protons (meta to CHO) δ (ppm)	Substituent Protons δ (ppm)
4-tert- butylbenzaldehy de	9.98	7.82 (d, J = 8.4 Hz)	7.55 (d, J = 8.4 Hz)	1.35 (s, 9H, - C(CH₃)₃)
Benzaldehyde	~10.0	~7.87 (m)	~7.5-7.6 (m)	-
4- methylbenzaldeh yde	~9.96	~7.78 (d, J = 8.0 Hz)	~7.33 (d, J = 8.0 Hz)	~2.42 (s, 3H, - CH₃)

Table 1: ¹H NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl₃)

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic. The electron-donating nature of the alkyl substituents at the para position influences the chemical shifts of the aromatic carbons.



Compoun d	Carbonyl Carbon (C=O) δ (ppm)	Aromatic C (ipso to CHO) δ (ppm)	Aromatic C (ortho to CHO) δ (ppm)	Aromatic C (meta to CHO) δ (ppm)	Aromatic C (para to CHO) δ (ppm)	Substitue nt Carbons δ (ppm)
4-tert- butylbenzal dehyde	192.1	134.1	129.7	126.0	158.5	35.4 (- C(CH ₃) ₃), 31.1 (- C(CH ₃) ₃)
Benzaldeh yde	~192-194	~136.5	~129.7	~129.0	~134.4	-
4- methylbenz aldehyde	~192.1	~134.2	~129.7	~129.7	~145.5	~21.7 (- CH₃)

Table 2: 13C NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl3)

Experimental Protocols

Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.

- ¹H NMR: 16 scans were accumulated with a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.
- ¹³C NMR: 1024 scans were accumulated with a spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Proton decoupling was applied during the acquisition.

Structural Assignment and Spectral Interpretation

The structure of **4-tert-butylbenzaldehyde** with the assignment of its proton and carbon environments is illustrated below.



Figure 1. Structure of **4-tert-butylbenzaldehyde** with atom numbering.

¹H NMR Interpretation:

- The aldehyde proton appears as a singlet at 9.98 ppm. Its downfield chemical shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
- The aromatic protons ortho to the aldehyde group appear as a doublet at 7.82 ppm, while the meta protons appear as a doublet at 7.55 ppm. The ortho protons are more deshielded due to the electron-withdrawing nature of the aldehyde group.
- The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.35 ppm.

¹³C NMR Interpretation:

- The carbonyl carbon of the aldehyde group is the most downfield signal at 192.1 ppm.
- The aromatic carbon attached to the tert-butyl group (C-para) is observed at 158.5 ppm. The electron-donating tert-butyl group shields this carbon, causing an upfield shift compared to the corresponding carbon in benzaldehyde.
- The aromatic carbon to which the aldehyde is attached (C-ipso) appears at 134.1 ppm.
- The ortho and meta carbons resonate at 129.7 ppm and 126.0 ppm, respectively.
- The quaternary and methyl carbons of the tert-butyl group are found at 35.4 ppm and 31.1 ppm, respectively.
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